molecular formula C10H8N2O6 B013638 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate CAS No. 55750-61-3

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No. B013638
CAS RN: 55750-61-3
M. Wt: 252.18 g/mol
InChI Key: TYKASZBHFXBROF-UHFFFAOYSA-N
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Description

Research on pyrrolidine and pyrrole derivatives, including structures similar to "2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate," focuses on exploring their synthesis, molecular structure, and potential applications in various fields due to their unique chemical and physical properties.

Synthesis Analysis

Several methods have been developed for synthesizing pyrrolidine and pyrrole derivatives. For instance, an efficient asymmetric approach was developed for the synthesis of functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process of N, O-acetal with ynamides, demonstrating excellent regioselectivities and outstanding diastereoselectivities (Han et al., 2019).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been elucidated through techniques such as single crystal X-ray diffraction. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate was determined, showing that the oxopyrrolidin-3-yl ring adopts an envelope conformation (Caracelli et al., 2015).

Chemical Reactions and Properties

Research has also explored the chemical reactions and properties of pyrrolidine derivatives. For instance, molecular iodine-mediated α-C-H oxidation of pyrrolidines to N,O-acetals has been reported, showcasing a method for improving the step economy in the synthesis of pyrrolidine derivatives by forming cyclic N,O-acetals (Rong et al., 2017).

Scientific Research Applications

  • Learning and Memory Processes : A study by Pinza and Pifferi (1978) synthesized new compounds, including derivatives of the mentioned chemical, for potential use in learning and memory processes, using various methods and approaches (Pinza & Pifferi, 1978).

  • Antibacterial Agents : Shahid et al. (2005) reported that Organotin(IV) complexes of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid showed potential as antibacterial agents against various bacteria and fungi (Shahid et al., 2005).

  • Synthesis of Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient method for the synthesis of a heterobifunctional coupling agent with high purity, crucial for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

  • Conducting Polymers : Studies by Pandule et al. (2014) and Sotzing et al. (1996) highlighted that polymers based on derivatives of this chemical exhibit high electrical conductivity and good thermal stability, making them suitable for use in electronic devices (Pandule et al., 2014), (Sotzing et al., 1996).

  • Anticonvulsant Agents : Kamiński et al. (2015) synthesized new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as new treatments for epilepsy (Kamiński et al., 2015).

  • Enhancing Monoclonal Antibody Production : Aki et al. (2021) found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in Chinese hamster ovary cells, which could enhance therapeutic monoclonal antibody production (Aki et al., 2021).

  • Electrochromic Devices : Yiĝitsoy et al. (2007) reported that poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), a derivative of the compound, is suitable for electrochromic devices due to its electronic transition and switching ability (Yiĝitsoy et al., 2007).

  • Drug Delivery Strategies : Gabano et al. (2019) explored the conjugation of maleimide-containing Pt(IV) complexes with furan-containing silica nanoparticles, which could improve antitumor activity and drug delivery strategies (Gabano et al., 2019).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements : P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313

  • MSDS : Link


Future Directions

Research avenues for this compound could include:



  • Biological Activity : Investigate potential biological targets or applications.

  • Derivatives : Explore modifications to enhance solubility, stability, or activity.

  • Toxicology : Assess safety profiles and potential hazards.


Please note that the availability of this compound may vary, and further scientific exploration is essential for a comprehensive understanding. For more detailed information, refer to the provided MSDS and relevant peer-reviewed literature.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKASZBHFXBROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391201
Record name 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

CAS RN

55750-61-3
Record name 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleimidoacetic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Succinimidyl maleimidoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Maleimidoacetic acid (155 mg, 1.0 mmol) in 5 ml of diglyme was treated at 0° C. with N-hydroxysuccinimide (127 mg, 1.1 mmol) and dicyclohexylcarbodiimide (227 mg, 1.1 mmol). After 1 hour at 0° C. and 3 hours at room temperature, the reaction mixture was filtered and evaporated to dryness to yield 0.25 g of crude maleimidoacetic acid N-succinimidyl ester.
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Citations

For This Compound
6
Citations
SD Fontaine, R Reid, L Robinson, GW Ashley… - pstorage-acs-6854636.s3 …
All commercially available reagents were of at least reagent grade purity and were used without further purification. HPLC used a Shimadzu Prominence HPLC with a Jupiter 5 µm C18 …
AD Hobson, J Xu, CC Marvin… - Journal of Medicinal …, 2023 - ACS Publications
To facilitate subcutaneous dosing, biotherapeutics need to exhibit properties that enable high-concentration formulation and long-term stability in the formulation buffer. For antibody–…
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
AD Hobson, MJ McPherson, W Waegell… - Journal of Medicinal …, 2022 - ACS Publications
Glucocorticoid receptor modulators (GRM) are the first-line treatment for many immune diseases, but unwanted side effects restrict chronic dosing. However, targeted delivery of a GRM …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
R Vinck, O Dömötör, J Karges… - Inorganic …, 2023 - ACS Publications
Maleimide-containing prodrugs can quickly and selectively react with circulating serum albumin following their injection in the bloodstream. The drug–albumin complex then benefits …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
KC Nicolaou, S Pan, KK Pulukuri, Q Ye… - The Journal of …, 2021 - ACS Publications
Molecular design, synthesis, and biological evaluation of tubulysin analogues, linker-drugs, and antibody–drug conjugates are described. Among the new discoveries reported is the …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
JR Duvall, JD Thomas, RA Bukhalid… - Journal of Medicinal …, 2023 - ACS Publications
While STING agonists have proven to be effective preclinically as anti-tumor agents, these promising results have yet to be translated in the clinic. A STING agonist antibody–drug …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk

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